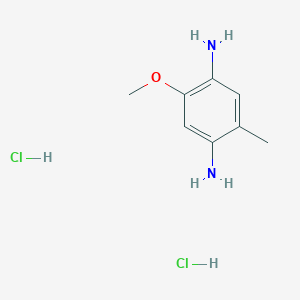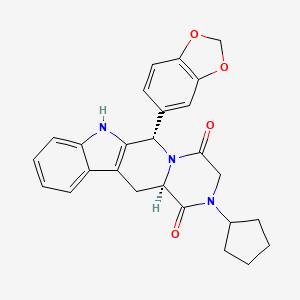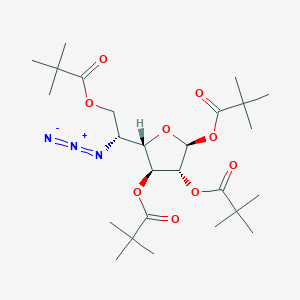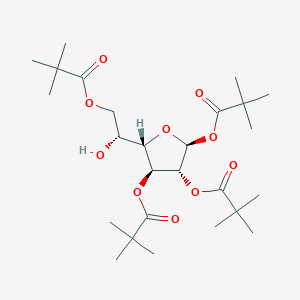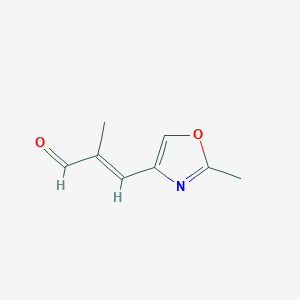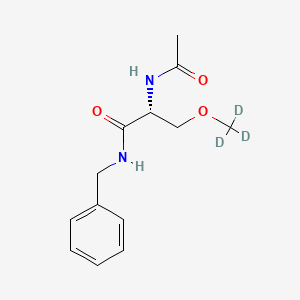
MNPA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-n-propylamine (MNPA) is a clear colorless liquid with an ammonia-like odor . It is miscible with water, alcohol, and ether . It is used as a raw material for the manufacture of Chlorpropamide, an antidiabetic drug, and solvent dyes . MNPA HCl could be a hydrochloride salt form of MNPA .
Chemical Reactions Analysis
MNPA is used as a raw material in the manufacture of Chlorpropamide, an antidiabetic drug . In a study, MnpA, a nitroreductase, was found to catalyze the partial reduction of MNP to meta-hydroxylaminophenol via meta-nitrosophenol in the presence of NADPH and oxygen .
Physical and Chemical Properties Analysis
MNPA is a clear colorless liquid with a strong ammoniacal odor . It has a molecular weight of 59.11, a boiling point of 48°C, and a freezing point below -80°C . It is sparingly soluble in water .
Applications De Recherche Scientifique
1. Multi-responsive Hybrid Particles
MNPs have been used to create multi-responsive hybrid particles, combining the properties of hydrogels, gold nanorods, and magnetic nanoparticles. These particles are responsive to external stimuli such as temperature, pH, light, and magnetic fields, making them ideal for drug delivery applications due to their ability to undergo systematic and reversible changes in properties like hydrodynamic diameter and optical behavior (Rittikulsittichai et al., 2016).
2. MRI Probes for Hepatocellular Carcinoma
MNPs have been developed as MRI probes specifically targeting hepatocellular carcinoma (HCC), enhancing imaging contrast for better disease diagnosis. These probes utilize the magnetic properties of MNPs to improve MRI contrast, offering a non-invasive method to detect and monitor liver cancer (Sitthichai et al., 2015).
3. Hepatocellular Carcinoma Treatment and Diagnosis
MNPs are employed in the treatment and diagnosis of HCC, demonstrating great potential in tumor diagnosis and treatment. They support various therapeutic approaches, including hyperthermia, drug targeting, and selective tumor growth suppression, offering a multifaceted strategy for managing liver cancer (Ungureanu et al., 2016).
4. Environmental and Biomedical Applications
MNPs' versatility extends to environmental science, where they are explored for water disinfection and assessing the impact on aquatic organisms. Studies have shown that while MNPs can be toxic to certain organisms, their applications in environmental cleanup and biomedical fields are promising, indicating a need for careful consideration of their ecological impact (Demarchi et al., 2019).
5. Stimuli-responsive Hydrogels for Therapeutic Delivery
Innovative hydrogels incorporating MNPs have been developed for localized, on-demand therapeutic delivery. These "smart" biomaterials can be activated by external magnetic fields for controlled drug release, highlighting their potential in regenerative medicine and targeted therapy (Jalili et al., 2017).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of MNPA HCl can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: The reaction of 4-methoxyphenylacetonitrile with methylmagnesium bromide in anhydrous ethyl acetate at low temperature (-78°C) to form the corresponding Grignard reagent.", "Step 2: The addition of hydrochloric acid to the reaction mixture to form the MNPA intermediate.", "Step 3: The isolation of the MNPA intermediate by extraction with ethyl acetate and subsequent washing with water.", "Step 4: The conversion of the MNPA intermediate to MNPA HCl by the addition of hydrochloric acid and stirring at room temperature.", "Step 5: The isolation of the final product by filtration and washing with water." ] } | |
Numéro CAS |
126874-83-7 |
Formule moléculaire |
C20H23NO3 . HCl |
Poids moléculaire |
361.87 |
Pureté |
> 95% |
Synonymes |
2-Methoxy-10,11-dihydroxy-N-propylnoraporphine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





